Researchers face poor IC50 reproducibility with crude Murraya koenigii extracts due to variable carbazole ratios. Mahanimbine (CAS 21104-28-9) eliminates this issue as a highly pure (>98%) reference standard. • >3-fold lower antitrypanosomal IC50 than girinimbine, establishing a reproducible baseline for antiparasitic screening. • Potent cytotoxicity (IC50 3.5 µM against Capan-2) surpassing cisplatin, ideal as a positive control. • Formulated strictly in anhydrous solvent to prevent UV/hydrolytic degradation, ensuring assay-ready stability.
Mahanimbine (CAS: 21104-28-9) is a highly purified, 23-carbon pyranocarbazole alkaloid isolated from Murraya koenigii. In procurement and material selection, it serves as a critical reference standard for natural product drug discovery, specifically in metabolic, oncological, and parasitological assay development. Unlike crude botanical extracts, analytical-grade mahanimbine provides strict quantitative reproducibility for enzyme inhibition baselines and cellular cytotoxicity models, making it an essential precursor for structural optimization and targeted formulation studies [1].
Generic substitution with crude Murraya koenigii extracts is unviable for rigorous assay development due to extreme seasonal and geographical variations in carbazole ratios, which destroy IC50 reproducibility[1]. Furthermore, substituting mahanimbine with closely related in-class analogs, such as the 18-carbon girinimbine, results in significant affinity drop-offs in specific bioassays, including a >3-fold reduction in antitrypanosomal potency. Finally, mahanimbine exhibits acute sensitivity to aqueous hydrolysis and UV degradation; standard handling protocols used for more robust alkaloids will cause rapid degradation, necessitating the procurement of pure standards formulated strictly in anhydrous organic solvents [2].
In comparative in vitro screening against Trypanosoma evansi, mahanimbine demonstrated a median inhibitory concentration (IC50) of 3.13 µg/mL. This represents a >3-fold potency advantage over its structural analog girinimbine (IC50 = 10.16 µg/mL) and outperforms murrayafoline (IC50 = 6.35 µg/mL) [1].
| Evidence Dimension | In vitro antitrypanosomal activity (IC50) |
| Target Compound Data | 3.13 µg/mL |
| Comparator Or Baseline | Girinimbine (10.16 µg/mL) and Murrayafoline (6.35 µg/mL) |
| Quantified Difference | >3-fold lower IC50 than girinimbine |
| Conditions | In vitro cultured Trypanosoma evansi cell lines |
Establishes mahanimbine as a high-priority pyranocarbazole scaffold for procurement in anti-parasitic lead optimization programs, preventing wasted resources on lower-affinity analogs.
Mahanimbine exhibits measurable anti-proliferative effects against pancreatic cancer cell lines, achieving an IC50 of 3.5 µM against both Capan-2 and SW119 models. This activity is stronger than the standard chemotherapeutic baseline cisplatin, which demonstrates an IC50 of 16.3 µM under similar conditions [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
| Target Compound Data | 3.5 µM |
| Comparator Or Baseline | Cisplatin (16.3 µM) |
| Quantified Difference | 4.6-fold lower IC50 than cisplatin |
| Conditions | Capan-2 and SW119 pancreatic cancer cell lines |
Provides a highly potent, non-platinum reference standard for evaluating apoptosis induction in resistant pancreatic tumor assays.
For metabolic assay development, mahanimbine serves as a quantifiable natural product inhibitor of carbohydrate-digesting enzymes. It demonstrates an alpha-amylase inhibitory effect with an IC50 of 83.72 µg/mL, providing a measurable, reproducible baseline for natural-product screening panels compared to standard clinical inhibitors like acarbose[1].
| Evidence Dimension | Alpha-amylase enzyme inhibition (IC50) |
| Target Compound Data | 83.72 µg/mL |
| Comparator Or Baseline | Acarbose (Assay standard) |
| Quantified Difference | Quantifiable baseline for natural product comparison |
| Conditions | In vitro alpha-amylase inhibition assay |
Enables researchers to standardize anti-diabetic screening panels using a highly pure, characterized carbazole rather than variable plant extracts.
Forced degradation studies dictate strict handling requirements: while mahanimbine is stable and highly soluble (~10 mM) in anhydrous DMSO, it undergoes rapid degradation when exposed to 0.1N HCl, 0.1N NaOH, 10% H2O2, or UV radiation (254 nm) within 2 hours at 80°C [1].
| Evidence Dimension | Chemical stability and degradation |
| Target Compound Data | Rapid degradation under aqueous acid/base, oxidation, and UV light |
| Comparator Or Baseline | Stable in anhydrous DMSO (~10 mM) |
| Quantified Difference | Complete loss of integrity vs. stable stock solution |
| Conditions | Forced degradation (0.1N HCl/NaOH, 10% H2O2, UV 254 nm) for 2 hours |
Forces buyers to implement strict anhydrous, UV-protected handling protocols, precluding the use of standard aqueous buffers for stock preparation.
Due to its >3-fold lower IC50 compared to girinimbine, mahanimbine is the preferred carbazole scaffold for developing new anti-parasitic agents and establishing high-affinity baselines [1].
Its lower IC50 (3.5 µM) relative to cisplatin makes it a highly effective positive control for evaluating novel compounds against resistant Capan-2 and SW119 cell lines [2].
Because of its extreme sensitivity to UV and aqueous hydrolysis, mahanimbine is utilized in stress-testing novel lipid-based or anhydrous delivery systems designed to protect labile alkaloids [3].